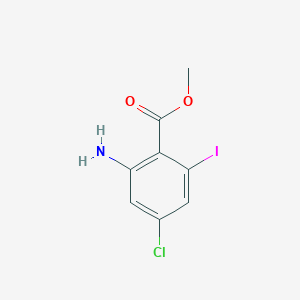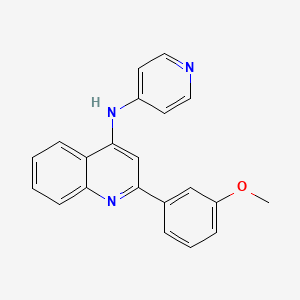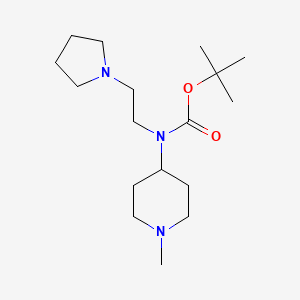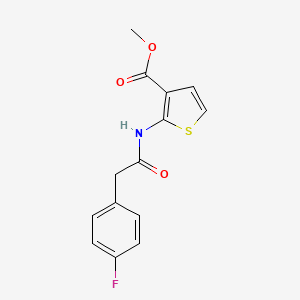
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system, which is a fused pair of benzene rings, and is substituted with an amino group, an ethyl group, and a methyl group on the sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by amination and alkylation reactions. One common method includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Alkylation: The sulfonamide is further alkylated using ethyl and methyl halides under basic conditions to introduce the N-ethyl and N-methyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfacetamide: Used in ophthalmic solutions to treat bacterial eye infections.
Uniqueness
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(2)18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,3,14H2,1-2H3 |
Clé InChI |
CTQLPJGBCYHPQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)




![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)

![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)




![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
